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molecular formula C9H7NO2 B1436758 4-(Isoxazol-5-yl)phenol CAS No. 502658-76-6

4-(Isoxazol-5-yl)phenol

Cat. No. B1436758
M. Wt: 161.16 g/mol
InChI Key: FVIYAEXWKAXWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06730792B2

Procedure details

3-(Dimethylamino)-1-(4-hydroxyphenyl)-2-propen-1-one is prepared from 4-hydroxyacetophenone substantially in the same manner as that described for 3-(dimethylamino)-1-(3-hydroxyphenyl)-2-propen-1-one (Epoxide 24). 4-(5-Isoxazolyl)phenol is prepared from 3-(dimethylamino)-1-(4-hydroxyphenyl)-2-propen-1-one substantially in the same manner as that described for 3-(5-isoxazolyl)phenol (Epoxide 25). This phenolic product is reacted with (2S)-glycidyl 3-nitrobenzenesulfonate substantially as described for Epoxide 1 to yield the title epoxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(dimethylamino)-1-(4-hydroxyphenyl)-2-propen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(dimethylamino)-1-(3-hydroxyphenyl)-2-propen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(2S)-glycidyl 3-nitrobenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C1C=CC(O)=CC=1)=O.CN(C)C=CC(C1C=CC=C(O)C=1)=O.[CH3:25][N:26]([CH3:38])[CH:27]=[CH:28][C:29]([C:31]1[CH:36]=[CH:35][C:34]([OH:37])=[CH:33][CH:32]=1)=[O:30].O1C(C2C=C(O)C=CC=2)=CC=N1>>[CH3:38][N:26]([CH3:25])[CH:27]=[CH:28][C:29]([C:31]1[CH:32]=[CH:33][C:34]([OH:37])=[CH:35][CH:36]=1)=[O:30].[O:30]1[C:29]([C:31]2[CH:36]=[CH:35][C:34]([OH:37])=[CH:33][CH:32]=2)=[CH:28][CH:27]=[N:26]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Step Two
Name
3-(dimethylamino)-1-(4-hydroxyphenyl)-2-propen-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(=O)C1=CC=C(C=C1)O)C
Step Three
Name
3-(dimethylamino)-1-(3-hydroxyphenyl)-2-propen-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(=O)C1=CC(=CC=C1)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1N=CC=C1C=1C=C(C=CC1)O
Step Five
Name
(2S)-glycidyl 3-nitrobenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C1=CC=C(C=C1)O)C
Name
Type
product
Smiles
O1N=CC=C1C1=CC=C(C=C1)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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